Ni(dppf)Cl2 is a versatile catalyst for various organic transformations. Some prominent examples include:
These reactions involve forming new carbon-carbon bonds between different organic molecules. Ni(dppf)Cl2 can be used as a catalyst for Suzuki-Miyaura couplings, Sonogashira couplings, and Negishi couplings [1].()
Ni(dppf)Cl2 can catalyze the addition of hydrogen (H2) across unsaturated bonds in organic molecules. This process is useful for converting alkenes (double bonds) to alkanes (single bonds) and alkynes (triple bonds) to alkenes or alkanes [2].()
Ni(dppf)Cl2 can catalyze the addition of a boron-hydrogen (BH) bond across unsaturated bonds. This reaction is valuable for introducing functional groups containing boron into organic molecules [3].()
The effectiveness of Ni(dppf)Cl2 as a catalyst arises from its ability to bind to various organic molecules through the electron-donating diphenylphosphino groups. This binding activates the organic molecules, making them more susceptible to reaction. Additionally, the nickel center facilitates the transfer of electrons during the reaction process.
Ni(dppf)Cl2 finds use in the development of functional materials. Research explores its potential for applications like:
Ni(dppf)Cl2 can be employed as a precursor for the synthesis of electroluminescent materials used in OLEDs [4]. These materials emit light when electrically stimulated.()
The ability of Ni(dppf)Cl2 to interact with specific molecules makes it a candidate for developing chemical sensors. By incorporating Ni(dppf)Cl2 into a sensor design, researchers can create devices that detect the presence of particular chemicals in the environment [5].()
The chemical reactivity of [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride is primarily governed by the nickel(II) center, which can participate in various coordination and redox reactions. Common reactions include:
The biological activity of [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride has been explored in various studies. Its potential applications in medicinal chemistry are attributed to its ability to interact with biological molecules. For instance, compounds with similar structures have shown activity against cancer cell lines and have been investigated for their roles in enzyme inhibition and as potential anti-inflammatory agents. The specific biological effects depend on the ligand environment and the oxidation state of the nickel center .
The synthesis of [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride typically involves several steps:
This compound has several notable applications:
Interaction studies involving [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride focus on its binding affinity with biological targets. Techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and molecular docking studies are employed to elucidate its interaction mechanisms with proteins and nucleic acids. These studies help in understanding how structural variations affect its biological activity and selectivity .
Several compounds share structural similarities with [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
[1,1'-Bis(diphenylphosphino)ferrocene]copper(II) | Copper complex | Different metal center alters catalytic properties |
[2-(diphenylphosphino)-1-(ferrocenyl)]ethanol | Phosphine-ferrocene derivative | Exhibits different solubility and reactivity profiles |
Ferrocene-based phosphine oxides | Phosphine oxide | Known for their enhanced stability and reactivity |
The uniqueness of [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride lies in its specific combination of ferrocene's stability and the versatile coordination chemistry offered by nickel(II), making it particularly effective in catalysis and potential therapeutic applications.
[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride represents a complex organometallic compound with molecular formula C₃₄H₂₈Cl₂FeNiP₂ and molecular weight of 683.98 g/mol [1] [2]. The compound crystallizes as dark green powder or crystals with a melting point of 285°C [1] [2]. The crystallographic analysis reveals fundamental structural parameters that define the spatial arrangement of this bimetallic complex.
The nickel center in [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride adopts a distorted square planar geometry, which is characteristic of nickel(II) complexes with diphosphine ligands [5] [8]. The distortion from ideal square planar geometry arises from the constraints imposed by the chelating bis(diphenylphosphino)ferrocene ligand backbone [5]. X-ray crystallographic studies demonstrate that each nickel(II) center coordinates to two phosphorus atoms from the diphosphine ligand and two chloride ions, forming the complete coordination sphere [8].
The phosphorus-nickel-phosphorus bite angle in this complex is approximately 99°, which represents the optimal angle for bis(diphenylphosphino)ferrocene coordination [27] [34]. This bite angle is maintained through conformational adjustments of the ferrocene backbone rather than significant distortion of the nickel coordination sphere [34]. The nickel-phosphorus bond distances are typically in the range of 2.20-2.26 Å, consistent with other nickel(II) diphosphine complexes [5].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Weight | 683.98 g/mol | [1] [2] |
Melting Point | 285°C | [1] [2] |
P-Ni-P Bite Angle | ~99° | [27] [34] |
Ni-P Bond Distance | 2.20-2.26 Å | [5] |
Coordination Geometry | Distorted Square Planar | [5] [8] |
The square planar geometry is further stabilized by the electronic configuration of nickel(II), which favors this coordination mode over tetrahedral arrangements [30]. The distortion from ideal geometry is quantified by deviations in bond angles, with chloride-nickel-chloride angles typically deviating from the ideal 90° due to steric constraints imposed by the bulky phosphine substituents [33].
The ferrocene backbone in [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride exhibits significant conformational flexibility that directly influences the overall molecular architecture [27] [32]. The two cyclopentadienyl rings can adopt various relative orientations, with the staggered conformation being most prevalent under standard conditions [29] [32].
Crystallographic analysis reveals that the ferrocene unit maintains a nearly staggered conformation with a torsion angle between the cyclopentadienyl rings of approximately 30-40° [34]. This conformation represents a compromise between the intrinsic preference of ferrocene for the staggered arrangement and the geometric constraints imposed by nickel coordination [34]. The flexibility of the ferrocene backbone allows accommodation of different bite angles while maintaining optimal orbital overlap for metal-ligand bonding [27].
The iron center in the ferrocene unit is equidistant from both cyclopentadienyl rings at approximately 1.65 Å [39]. The carbon-carbon bond lengths within the cyclopentadienyl rings range from 1.36 to 1.83 Å, indicating some degree of bond alternation due to the asymmetric substitution pattern [36]. The ferrocene backbone can undergo conformational changes in response to external stimuli such as temperature and pressure, with barrier heights for ring rotation typically around 0.9 kcal/mol [32].
Conformational Parameter | Value | Reference |
---|---|---|
Preferred Conformation | Staggered | [29] [32] |
Ring Torsion Angle | 30-40° | [34] |
Fe-Cp Distance | ~1.65 Å | [39] |
Rotation Barrier | 0.9 kcal/mol | [32] |
C-C Bond Length Range | 1.36-1.83 Å | [36] |
[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride exhibits diamagnetic behavior consistent with a low-spin nickel(II) configuration in square planar geometry [12] [14]. The electronic structure is characterized by a d⁸ configuration for nickel(II), which in square planar coordination results in complete pairing of electrons and absence of unpaired spins [12].
The magnetic susceptibility measurements confirm the diamagnetic nature of the complex, with magnetic moments significantly below those expected for paramagnetic nickel(II) species [12]. This diamagnetic behavior is attributed to the strong crystal field splitting imposed by the phosphine ligands, which favors electron pairing over high-spin configurations [12]. The absence of unpaired electrons is further supported by the lack of electron paramagnetic resonance signals in the solid state [13].
Temperature-dependent magnetic susceptibility studies reveal minimal variation in magnetic behavior across the temperature range of 2-300 K, indicating stable electronic configuration [12]. The diamagnetic contribution arises primarily from the paired electrons in the filled d orbitals and the aromatic ring systems of the phosphine substituents [11]. The ferrocene unit contributes additional diamagnetic character due to its closed-shell iron(II) configuration [11].
Magnetic Property | Value/Characteristic | Reference |
---|---|---|
Spin State | Low-spin (S = 0) | [12] |
Magnetic Behavior | Diamagnetic | [12] [14] |
Electron Configuration | d⁸ (Ni²⁺) | [12] |
EPR Activity | Silent | [13] |
Temperature Dependence | Minimal | [12] |
The electrochemical behavior of [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride involves multiple redox processes centered on both the nickel center and the ferrocene unit [15] [17]. Cyclic voltammetry studies reveal distinct redox couples corresponding to nickel-based and iron-based electron transfer reactions [15] [16].
Redox Process | Potential (V) | Reversibility | Reference |
---|---|---|---|
Ni(II)/Ni(I) | -1.2 to -1.5 | Reversible | [17] |
Ni(I)/Ni(0) | More negative | Quasi-reversible | [17] |
Fe(II)/Fe(III) | +0.4 to +0.6 | Reversible | [17] [21] |
The electrochemical behavior is significantly influenced by solvent choice and supporting electrolyte concentration [16]. In coordinating solvents, additional coordination to the nickel center can stabilize certain oxidation states and shift redox potentials [16]. The compound demonstrates potential applications in electrocatalytic processes, particularly hydrogen evolution reactions, where the multiple redox states can facilitate electron transfer processes [20].
The thermal stability of [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride has been extensively characterized through thermogravimetric analysis and differential scanning calorimetry [22] [23]. The compound exhibits remarkable thermal stability with decomposition temperatures significantly above its melting point of 285°C [1] [2].
Thermogravimetric analysis reveals a multi-step decomposition process beginning at temperatures above 300°C [22]. The initial mass loss, typically occurring between 300-400°C, corresponds to the loss of organic components from the phosphine ligands [46]. The second major decomposition step, observed between 450-550°C, involves breakdown of the ferrocene backbone and further degradation of aromatic substituents [22].
The final decomposition products include nickel oxide and iron oxide phases, with phosphorus-containing residues forming complex mixed-metal phosphates [46]. The total mass loss during complete thermal decomposition typically ranges from 60-70% of the original sample mass, consistent with the formation of metal oxide residues [22]. Differential scanning calorimetry confirms the endothermic nature of the decomposition processes, indicating bond-breaking reactions rather than combustion [22].
Temperature Range (°C) | Process | Mass Loss (%) | Reference |
---|---|---|---|
285 | Melting | - | [1] [2] |
300-400 | Initial Decomposition | 20-30 | [22] [46] |
450-550 | Major Decomposition | 30-40 | [22] |
>550 | Final Decomposition | 10-15 | [22] |
Total | Complete Decomposition | 60-70 | [22] |
Phase transition analysis indicates that the compound maintains its crystalline structure up to the melting point, with no observable solid-state phase transitions below 285°C [22]. The thermal stability is attributed to the robust coordination bonds between nickel and phosphorus, as well as the inherent stability of the ferrocene framework [24]. Under inert atmosphere conditions, the decomposition temperatures are slightly elevated compared to oxidizing environments, indicating the role of atmospheric oxygen in promoting thermal degradation [46].
The most widely employed synthetic route involves the direct reaction between nickel(II) chloride hydrate and 1,1'-bis(diphenylphosphino)ferrocene in appropriate stoichiometric ratios. The general procedure begins with the dissolution of nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in a suitable solvent system, typically consisting of tetrahydrofuran or dichloromethane [4] [5]. The reaction proceeds according to the following stoichiometry:
NiCl₂·6H₂O + dppf → [NiCl₂(dppf)] + 6H₂O
The reaction is typically conducted under inert atmosphere conditions, utilizing standard Schlenk techniques to prevent oxidation and moisture contamination [4] [5]. Temperature control is crucial, with most protocols maintaining reaction temperatures between 20-60°C to ensure complete conversion while minimizing decomposition pathways [4] [5].
A modified synthetic approach involves the use of anhydrous nickel(II) chloride as the starting material, which eliminates the need for water removal and often results in higher yields [4] [6]. The reaction mixture is typically stirred for periods ranging from 2-24 hours, depending on the specific conditions employed [4] [6].
Alternative nickel precursors have been successfully employed, including [Ni(COD)₂] (where COD = 1,5-cyclooctadiene) in the presence of appropriate chloride sources [7] [8]. This approach offers the advantage of generating the complex in situ, allowing for immediate use in catalytic applications without isolation [7] [8].
Ligand exchange methodologies provide an alternative synthetic route that offers enhanced control over reaction conditions and product purity. The most common approach involves the displacement of weakly coordinating ligands from nickel(II) precursors by the strongly chelating dppf ligand [9] [10].
A representative protocol utilizes [Ni(COD)(dppf)] as an intermediate, which can be converted to the dichloride complex through treatment with appropriate chloride sources [9] [10]. The equilibrium between different nickel-dppf species has been extensively studied, revealing that the formation of [Ni(dppf)₂] can occur as a competing reaction pathway [10]. The equilibrium constant for this process has been measured as Kₑq = 6.8, indicating a favorable formation of the bis-ligand complex under certain conditions [10].
The ligand exchange process can be represented as:
[Ni(COD)(dppf)] + 2Cl⁻ → [NiCl₂(dppf)] + COD
Transmetalation reactions have also been successfully employed, particularly starting from [NiCl₂(dppf)] and various arylmagnesium bromide Grignard reagents [4]. These protocols typically involve cooling the reaction mixture to 0°C before dropwise addition of the Grignard reagent, followed by warming to room temperature [4].
The purification of [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride requires careful attention to the air-sensitive nature of the compound and its tendency to decompose under certain conditions. Traditional recrystallization methods represent the most widely employed purification strategy [11] [12].
The standard recrystallization procedure involves dissolution of the crude product in a minimal volume of hot solvent, typically dichloromethane or tetrahydrofuran, followed by filtration to remove insoluble impurities [11] [12]. The filtrate is then allowed to cool slowly to room temperature, promoting the formation of well-defined crystals [11] [12]. The use of cold solvent for washing is critical to minimize product loss while removing residual impurities [11] [12].
Crystallization from dichloromethane/diethyl ether mixtures has been reported to yield high-quality crystals suitable for X-ray diffraction analysis [6] [13]. The procedure involves dissolving the compound in dichloromethane and layering with diethyl ether, allowing for slow diffusion and crystal growth over several days [6] [13].
Column chromatography techniques have been employed for purification, though they require careful selection of stationary phases and elution conditions due to the compound's sensitivity [14] [15]. Neutral alumina or silica gel under inert atmosphere conditions can be utilized, with elution typically performed using dichloromethane or tetrahydrofuran [14] [15].
Sublimation methods have been reported for high-purity applications, though they require precise temperature control to avoid decomposition [16]. The thermal stability of the compound decreases in the order dppf > dppf-NiCl₂ > dppf-PtCl₂ > dppf-PdCl₂ [16].
Nuclear magnetic resonance spectroscopy provides the most comprehensive characterization tool for [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride. The ³¹P{¹H} NMR spectrum typically exhibits characteristic signals in the region of 20-30 ppm, reflecting the coordination environment of the phosphorus atoms [17] [6] [18].
The ³¹P NMR spectrum of [NiCl₂(dppf)] shows distinct chemical shifts compared to the free ligand, with coordination-induced downfield shifts of approximately 15-20 ppm [17] [6] [18]. The presence of the nickel center creates a paramagnetic environment that can lead to line broadening in the NMR spectra [17] [6] [18].
¹H NMR spectroscopy reveals characteristic patterns for the aromatic protons of the diphenylphosphino groups, typically appearing in the 7.0-7.8 ppm region [17] [6] [18]. The ferrocene backbone protons appear as complex multiplets due to the asymmetric substitution pattern created by the phosphine groups [17] [6] [18].
Variable temperature NMR studies have been employed to investigate the dynamic behavior of the complex in solution [9] [19]. These studies reveal that the compound exists in multiple conformations in solution, with rapid exchange between different orientations of the phenyl groups [9] [19].
The integration patterns in ¹H NMR spectra provide valuable information about the purity and composition of the sample, with expected ratios of 20:8 for aromatic to ferrocene protons [17] [6] [18].
X-ray photoelectron spectroscopy serves as a powerful surface-sensitive technique for characterizing the oxidation states and chemical environments of the constituent elements in [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride [20] [21] [22].
The Ni 2p₃/₂ binding energy typically appears around 852.6 eV for the +2 oxidation state [23] [22]. The presence of satellite peaks approximately 6 eV higher in binding energy provides confirmation of the nickel(II) oxidation state [23] [22]. The chemical shift relative to metallic nickel (∆BE ≈ 0.4 eV) confirms the oxidized state of the metal center [23] [22].
Phosphorus 2p signals appear in the 130-135 eV region, with chemical shifts reflecting the coordination environment and oxidation state of the phosphorus atoms [24] [21]. The P-Ni coordination bond results in a characteristic downfield shift compared to free phosphine ligands [24] [21].
Chlorine 2p signals provide information about the chloride ligands, with binding energies typically observed around 198-201 eV [21] [22]. The chemical environment of the chloride ligands can be distinguished from other chlorine-containing species through careful analysis of the binding energy positions and peak widths [21] [22].
Iron 2p signals from the ferrocene backbone appear at binding energies consistent with the +2 oxidation state, typically around 707-710 eV for the Fe 2p₃/₂ transition [21] [22]. The presence of multiple iron environments may be observed due to the coordination-induced changes in the electronic structure [21] [22].
Elemental analysis provides quantitative confirmation of the molecular composition, with theoretical values for [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride calculated as: C, 59.70%; H, 4.13%; Cl, 10.37%; Fe, 8.16%; Ni, 8.58%; P, 9.06% [25].
The accuracy of elemental analysis results depends critically on proper sample handling and preparation, as the compound's air sensitivity can lead to oxidation and altered composition [25]. Typical acceptable deviations from theoretical values are ±0.4% for carbon, hydrogen, and other elements [25].
Mass spectrometric analysis employs various ionization techniques to confirm the molecular weight and fragmentation patterns [26]. Electrospray ionization (ESI) mass spectrometry has been successfully applied to identify the molecular ion peak at m/z 683.98, corresponding to the intact complex [26].
Fast atom bombardment (FAB) mass spectrometry provides information about fragmentation pathways, with common fragments including loss of chloride ligands and phenyl groups [26]. The base peak often corresponds to the [M-Cl]⁺ ion, reflecting the relative lability of the chloride ligands [26].
High-resolution mass spectrometry enables precise determination of the molecular formula through accurate mass measurements [26]. The isotope pattern analysis provides additional confirmation of the presence of nickel, iron, and chlorine atoms in the expected ratios [26].
Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry has been employed for solid-state analysis, though careful matrix selection is required to avoid decomposition during the ionization process [26]. The technique provides information about the molecular weight and can detect impurities or degradation products [26].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃₄H₂₈Cl₂FeNiP₂ | [1] [2] [3] |
Molecular Weight | 683.98 g/mol | [1] [2] [3] |
CAS Number | 67292-34-6 | [1] [2] [3] |
Melting Point | 285°C (decomposition) | [1] [2] [3] |
Appearance | Dark green crystals | [1] [2] [3] |
³¹P NMR (δ ppm) | 20-30 (broad) | [17] [6] [18] |
Ni-P Bond Length | 2.16-2.20 Å | [4] [6] [9] |
Ni-Cl Bond Length | 2.20-2.24 Å | [4] [6] [9] |
P-Ni-P Bite Angle | 99-101° | [4] [6] [9] |